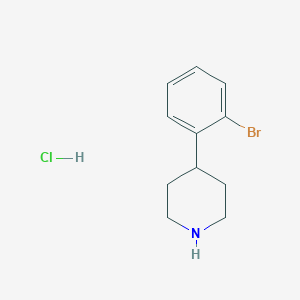

4-(2-Bromophenyl)piperidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2-Bromophenyl)piperidine hydrochloride is a compound with a molecular weight of 276.6 . It is a derivative of piperidine and is used as an intermediate in manufacturing pharmaceutical drugs and chemicals .

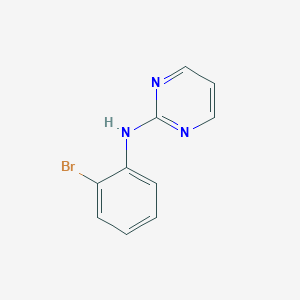

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C11H14BrN.ClH/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2;1H . This indicates that the compound consists of a piperidine ring attached to a bromophenyl group, along with a hydrochloride group.

Scientific Research Applications

Synthesis and Structural Studies

- A study involved the synthesis of thiol adducts from 1-(4-bromophenyl)-4,4-dimethyl-5-(1-piperidino)-1-penten-3-one hydrochloride, revealing insights into the formation of zwitterions and their selectivity towards malignant diseases (Dimmock et al., 1995).

- Research on the crystal and molecular structure of 4-carboxypiperidinium chloride showed the importance of hydrogen bonding patterns in this class of compounds (Szafran et al., 2007).

Medicinal Chemistry and Therapeutic Potential

- Piperidine derivatives have been investigated for their potential in inhibiting blood platelet aggregation and analgesic effects. This research provides valuable insights for developing new therapeutic agents (Grisar et al., 1976).

- A study on the synthesis and cytotoxic evaluation of various 1-ethyl-4-piperidinol derivatives highlighted their potential as cytotoxic and anticancer agents (Dimmock et al., 1998).

Catalysis and Chemical Reactions

- Research on the palladium-catalyzed amination of meso-bromophenylporphyrins with hydroxypiperidines provides insights into the synthesis of porphyrins containing hydroxypiperidine fragments (Artamkina et al., 2008).

Biochemical Studies

- The study of piperidine derivatives in models of pain and platelet aggregation highlighted their role in blocking prostaglandins, contributing to the understanding of their analgesic and antiplatelet properties (Saify et al., 2012).

Analytical Chemistry Applications

- An application in the determination of Fexofenadine Hydrochloride using a Bromate-Bromide mixture, demonstrating the compound's utility in analytical chemistry (Raghu et al., 2018).

Mechanism of Action

- By competitively antagonizing acetylcholine at these receptors, biperiden restores the balance in cholinergic signaling .

- This mechanism helps alleviate extrapyramidal symptoms induced by phenothiazine derivatives and reserpine .

- By blocking muscarinic receptors, biperiden modulates these pathways, reducing involuntary movements and tremors .

- Impact on Bioavailability :

- At the molecular and cellular levels:

- Environmental factors influence biperiden’s efficacy and stability:

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Safety and Hazards

Future Directions

Piperidine derivatives, including 4-(2-Bromophenyl)piperidine hydrochloride, continue to be a subject of interest in pharmaceutical research due to their therapeutic potential . Future research may focus on exploring their potential applications in treating various types of cancers and other diseases .

Properties

IUPAC Name |

4-(2-bromophenyl)piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN.ClH/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTHWIDOATOABMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=CC=C2Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620372 |

Source

|

| Record name | 4-(2-Bromophenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198285-51-6 |

Source

|

| Record name | 4-(2-Bromophenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B176022.png)

![4-(4-Bromo-phenyl)-[1,2,4]triazole-3,5-dione](/img/structure/B176025.png)